molecular formula C18H12ClFN4O6 B2608785 3-(3-chloro-4-fluorophenyl)-N-(2-methoxy-5-nitrophenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide CAS No. 896679-50-8

3-(3-chloro-4-fluorophenyl)-N-(2-methoxy-5-nitrophenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide

Cat. No. B2608785
CAS RN: 896679-50-8
M. Wt: 434.76
InChI Key: COJPFTHLIDLPGR-UHFFFAOYSA-N
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Description

3-(3-chloro-4-fluorophenyl)-N-(2-methoxy-5-nitrophenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a useful research compound. Its molecular formula is C18H12ClFN4O6 and its molecular weight is 434.76. The purity is usually 95%.
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Scientific Research Applications

Synthesis in Medicinal Chemistry

The compound has been utilized in the synthesis of various medicinal agents. For example, in the synthesis of Gefitinib, a drug used for certain breast, lung, and other cancers, a similar compound with chloro and fluoro substitutions on the phenyl ring is used as an intermediate (Jin, Chen, Zou, Shi, & Ren, 2005). This showcases the compound's relevance in creating complex molecules with therapeutic potential.

Development of New Heterocyclic Compounds

Another study synthesized novel benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines using a similar compound. These new chemical structures, derived from visnaginone and khellinone, showed significant analgesic and anti-inflammatory activities (Abu‐Hashem, Al-Hussain, & Zaki, 2020). This indicates the compound's utility in creating new drugs with potential health benefits.

Cytotoxic Activity Against Cancer Cells

Compounds structurally related to the one have been evaluated for their cytotoxic activity against various human cancer cell lines. This includes research on pyrazolo[1,5-a]pyrimidines and Schiff bases, showing potential as cancer therapeutics (Hassan, Hafez, Osman, & Ali, 2015).

Antidiabetic Screening

Derivatives of dihydropyrimidine, similar to the compound , have shown potential in antidiabetic activity. A study on N-substituted-6-methyl-4-{4-[5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl]methoxyphenyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamides demonstrated significant in vitro antidiabetic activity, highlighting the compound's relevance in diabetes research (Lalpara, Vachhani, Hadiyal, Goswami, & Dubal, 2021).

Use in PET Imaging

Similar fluoropyridin-2-yl compounds have been developed for PET imaging, particularly as tracers for serotonin 5-HT1A receptors. These compounds, through their synthesis and application in imaging, contribute to neurological research, offering insights into neuropsychiatric disorders (García et al., 2014).

Inhibition of Kinases

The compound's related structures have been used to develop selective inhibitors for the Met kinase superfamily, showing promise in cancer treatment. For example, substituted dihydropyridine-3-carboxamides have been identified as potent Met kinase inhibitors, demonstrating the compound's potential in targeted cancer therapies (Schroeder et al., 2009).

properties

IUPAC Name

3-(3-chloro-4-fluorophenyl)-N-(2-methoxy-5-nitrophenyl)-2,4-dioxo-1H-pyrimidine-5-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12ClFN4O6/c1-30-15-5-3-10(24(28)29)7-14(15)22-16(25)11-8-21-18(27)23(17(11)26)9-2-4-13(20)12(19)6-9/h2-8H,1H3,(H,21,27)(H,22,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COJPFTHLIDLPGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)C2=CNC(=O)N(C2=O)C3=CC(=C(C=C3)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12ClFN4O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 18554652

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